molecular formula C₂₈H₃₇NO₁₀ B1140485 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside CAS No. 849207-59-6

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside

Cat. No.: B1140485
CAS No.: 849207-59-6
M. Wt: 547.59
InChI Key:
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Description

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage, making it valuable in various assays and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside typically involves multiple steps. The starting material is often 4-methylumbelliferone, which undergoes glycosylation with a protected galactosamine derivative. The reaction conditions usually include the use of a Lewis acid catalyst and an inert atmosphere to prevent oxidation. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions. Enzymatic hydrolysis by specific glycosidases releases 4-methylumbelliferone, which fluoresces under UV light .

Common Reagents and Conditions: Common reagents used in these reactions include glycosidases such as beta-galactosidase. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .

Major Products: The major product of enzymatic hydrolysis is 4-methylumbelliferone, which is easily detectable due to its fluorescent properties .

Scientific Research Applications

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a substrate in enzyme assays to study the activity of glycosidases. In medical research, it is used to diagnose lysosomal storage disorders by measuring enzyme deficiencies . Additionally, it finds applications in environmental science for detecting microbial activity in soil and water samples .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside offers higher specificity and sensitivity in enzyme assays. Its unique structure allows for selective cleavage by specific glycosidases, making it a preferred choice in diagnostic applications .

Properties

IUPAC Name

[(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXSONYTZFSEJG-TYXDZGKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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